Lipoxygenase vs. Cyclooxygenase Selectivity: Target Compound Multi-Enzyme Interference Profile
3-Methyl-2,6-diphenylpiperidin-4-ol is characterized in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism while inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase only to a lesser extent . In contrast, the structurally simpler 3-methylpiperidin-4-ol scaffold lacks the 2,6-diaryl pharmacophore necessary for lipoxygenase engagement, and the 2,6-diphenylpiperidin-4-ol parent scaffold is not annotated with this polypharmacology fingerprint. The differential lipoxygenase-over-cyclooxygenase inhibition bias constitutes a key selection criterion for researchers studying leukotriene-driven inflammation pathways where COX-sparing profiles are desired.
| Evidence Dimension | Enzyme inhibition selectivity (LOX vs. COX vs. ancillary targets) |
|---|---|
| Target Compound Data | Potent LOX inhibitor; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and COX (to a lesser extent); antioxidant in fats/oils |
| Comparator Or Baseline | 2,6-Diphenylpiperidin-4-ol: No equivalent multi-target annotation; 3-Methylpiperidin-4-ol: No LOX/COX annotation available |
| Quantified Difference | Qualitative selectivity gradient: LOX >> COX; multi-enzyme interference profile absent in des-methyl and des-aryl comparators |
| Conditions | In vitro enzyme assay profile as catalogued in MeSH pharmacological classification |
Why This Matters
Procurement teams targeting leukotriene-pathway research or lipid peroxidation models must verify that the selected compound carries the documented LOX-predominant interference profile, which is absent in simpler piperidin-4-ol analogs.
- [1] Medical University of Lublin — MeSH Record M0014961. (n.d.). 3-Methyl-2,6-diphenylpiperidin-4-ol: Potent lipoxygenase inhibitor with ancillary enzyme interference and antioxidant properties. PPM Knowledge Base. View Source
